1-(2-(4-Chlorophenoxy)ethoxy)-3-(4-(4-fluorophenyl)piperazin-1-yl)propan-2-ol dihydrochloride

説明

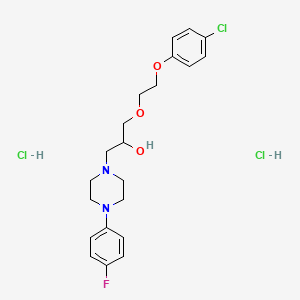

1-(2-(4-Chlorophenoxy)ethoxy)-3-(4-(4-fluorophenyl)piperazin-1-yl)propan-2-ol dihydrochloride is a synthetic compound featuring a propan-2-ol backbone with two key substituents:

特性

IUPAC Name |

1-[2-(4-chlorophenoxy)ethoxy]-3-[4-(4-fluorophenyl)piperazin-1-yl]propan-2-ol;dihydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H26ClFN2O3.2ClH/c22-17-1-7-21(8-2-17)28-14-13-27-16-20(26)15-24-9-11-25(12-10-24)19-5-3-18(23)4-6-19;;/h1-8,20,26H,9-16H2;2*1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GEVUXIJYMKARSA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CC(COCCOC2=CC=C(C=C2)Cl)O)C3=CC=C(C=C3)F.Cl.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H28Cl3FN2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

481.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-(4-Chlorophenoxy)ethoxy)-3-(4-(4-fluorophenyl)piperazin-1-yl)propan-2-ol dihydrochloride typically involves multiple steps, starting with the preparation of intermediate compounds. The process often includes:

Formation of the chlorophenoxyethanol intermediate: This step involves the reaction of 4-chlorophenol with ethylene oxide under basic conditions to form 2-(4-chlorophenoxy)ethanol.

Synthesis of the fluorophenylpiperazine intermediate: This involves the reaction of 4-fluoroaniline with piperazine in the presence of a suitable catalyst.

Coupling of intermediates: The final step involves the reaction of the chlorophenoxyethanol intermediate with the fluorophenylpiperazine intermediate under controlled conditions to form the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.

化学反応の分析

Types of Reactions

1-(2-(4-Chlorophenoxy)ethoxy)-3-(4-(4-fluorophenyl)piperazin-1-yl)propan-2-ol dihydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can be carried out using hydrogenation or metal hydrides, resulting in the formation of alcohols or amines.

Substitution: Nucleophilic substitution reactions can occur, particularly at the halogenated aromatic rings, using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

Reduction: Hydrogen gas with a palladium catalyst, lithium aluminum hydride.

Substitution: Sodium methoxide, potassium tert-butoxide, polar aprotic solvents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

科学的研究の応用

1-(2-(4-Chlorophenoxy)ethoxy)-3-(4-(4-fluorophenyl)piperazin-1-yl)propan-2-ol dihydrochloride has several scientific research applications:

Chemistry: Used as a reagent or intermediate in organic synthesis.

Biology: Studied for its potential interactions with biological macromolecules.

Medicine: Investigated for its potential therapeutic effects, including as a candidate for drug development.

Industry: Utilized in the development of new materials and chemical processes.

作用機序

The mechanism of action of 1-(2-(4-Chlorophenoxy)ethoxy)-3-(4-(4-fluorophenyl)piperazin-1-yl)propan-2-ol dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved can vary depending on the specific application and context of use.

類似化合物との比較

Comparison with Structurally Similar Compounds

Structural Analogues and Key Modifications

The following table summarizes structurally related compounds, emphasizing variations in substituents and their implications:

Pharmacological and Physicochemical Implications

Piperazine Modifications

- Electron-Withdrawing vs. Donating Groups: The target compound’s 4-fluorophenyl group (electron-withdrawing) may enhance binding to serotonin or dopamine receptors compared to the methoxyphenyl analog (electron-donating) in , which could reduce receptor affinity due to decreased electronegativity.

Phenoxy/Alkoxy Substituents

- Chlorophenoxyethoxy vs. Nitrophenoxy: The target’s chlorophenoxyethoxy group balances lipophilicity and steric bulk, whereas the nitro group in introduces strong electron-withdrawing effects, possibly altering redox properties or metabolic pathways.

- Adamantylphenoxy () significantly increases molecular weight and hydrophobicity, which may limit solubility but improve CNS penetration .

Salt Forms

- Dihydrochloride salts (target, ) enhance solubility in polar solvents compared to free bases.

Q & A

Q. What are the validated synthetic routes for 1-(2-(4-Chlorophenoxy)ethoxy)-3-(4-(4-fluorophenyl)piperazin-1-yl)propan-2-ol dihydrochloride, and how are reaction conditions optimized?

Methodological Answer: The synthesis involves multi-step organic reactions:

- Step 1: Formation of the piperazine core via nucleophilic substitution between 4-fluorophenylpiperazine and an epoxide intermediate.

- Step 2: Etherification of the chlorophenoxyethoxy moiety under basic conditions (e.g., K₂CO₃ in DMF at 60–80°C for 12–24 hours).

- Step 3: Dihydrochloride salt formation using HCl in anhydrous ethanol .

Optimization Strategies: - Temperature Control: Higher temperatures (70–80°C) accelerate etherification but may increase side reactions (e.g., hydrolysis of the epoxide).

- Purification: Column chromatography (silica gel, eluent: CH₂Cl₂/MeOH 9:1) followed by recrystallization (ethanol/water) ensures >95% purity .

Q. Which analytical techniques are critical for confirming the structure and purity of this compound?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR):

- ¹H NMR confirms the presence of the piperazine NH protons (δ 2.5–3.5 ppm) and aromatic protons (δ 6.8–7.4 ppm).

- ¹³C NMR verifies the quaternary carbons in the piperazine ring (~50–60 ppm) .

- Mass Spectrometry (MS): High-resolution MS (HRMS) validates the molecular ion peak at m/z 467.2 (M+H⁺) .

- HPLC: Reverse-phase HPLC (C18 column, mobile phase: acetonitrile/0.1% TFA) with UV detection (λ = 254 nm) confirms purity (>98%) .

Q. How can researchers resolve contradictions in pharmacological data for structurally similar piperazine derivatives?

Methodological Answer: Contradictions often arise from variations in:

- Receptor Binding Assays: Differences in radioligand selection (e.g., [³H]spiperone vs. [³H]raclopride for dopamine D2/D3 receptors) may yield conflicting affinity values .

- Functional Assays: Full vs. partial agonism can depend on assay systems (e.g., cAMP accumulation vs. β-arrestin recruitment) .

Resolution Strategy: - Use orthogonal assays (e.g., radioligand binding + calcium flux) to confirm target engagement.

- Standardize cell lines (e.g., CHO-K1 vs. HEK293) and buffer conditions (pH, ion composition) .

Q. What experimental designs are recommended for elucidating structure-activity relationships (SAR) in this compound class?

Methodological Answer:

- Core Modifications:

- Pharmacological Profiling:

Q. How can researchers address stability challenges in aqueous formulations of this dihydrochloride salt?

Methodological Answer:

- pH Optimization: Maintain pH 3–4 to prevent deprotonation of the piperazine nitrogen (pKa ~8.5) and precipitation.

- Lyophilization: Formulate with cryoprotectants (e.g., mannitol, trehalose) for long-term storage.

- Accelerated Stability Testing: Expose to 40°C/75% RH for 4 weeks; monitor degradation via HPLC .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。